Product packaging for 3-Neopentylazetidine hydrochloride(Cat. No.:CAS No. 2241129-88-2)

3-Neopentylazetidine hydrochloride

Cat. No.: B2733759
CAS No.: 2241129-88-2
M. Wt: 163.69
InChI Key: XSHTVAFNOKUHQA-UHFFFAOYSA-N
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Description

3-Neopentylazetidine hydrochloride is a chemical building block used in research and development, particularly in the pharmaceutical industry. Azetidine rings are saturated four-membered nitrogen heterocycles valued in medicinal chemistry for their contribution to molecular properties . The neopentyl (2,2-dimethylpropyl) substituent can significantly influence the compound's lipophilicity and metabolic stability. This compound is offered by multiple global suppliers . Researchers utilize azetidine derivatives like this one as key intermediates in the synthesis of more complex molecules for various therapeutic areas. As a high-purity intermediate, it is essential for constructing novel chemical entities in discovery chemistry programs. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClN B2733759 3-Neopentylazetidine hydrochloride CAS No. 2241129-88-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2-dimethylpropyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-8(2,3)4-7-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHTVAFNOKUHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Neopentylazetidine and Substituted Azetidines

Classical Ring-Closing Approaches

These methods are the cornerstone of azetidine (B1206935) synthesis and rely on the intramolecular cyclization of a linear precursor containing a nitrogen atom and a suitable leaving group or electrophilic center at the appropriate position.

This class of reactions is one of the most frequently employed for the synthesis of the azetidine core. It involves an intramolecular SN2 reaction where a nitrogen atom acts as the nucleophile, displacing a leaving group on a carbon atom three bonds away. nih.gov

The cyclization of γ-haloamines is a direct and classical method for forming the azetidine ring. The process involves the intramolecular displacement of a halide by the amine nitrogen. Similarly, derivatives of 3-amino-1-propanols, where the hydroxyl group has been converted into a good leaving group such as a tosylate or mesylate, readily undergo cyclization. nih.govrsc.org The efficiency of these reactions is often influenced by the substitution pattern on the carbon backbone and the nature of the protecting group on the nitrogen.

A straightforward synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This one-pot procedure offers an efficient route to a range of azetidine derivatives.

Precursor TypeLeaving GroupKey Features
γ-HaloaminesHalogen (Cl, Br, I)Direct intramolecular SN2 displacement.
Sulfonic Esters of 3-Amino-1-propanolsTosylate, MesylateHigh-yielding cyclizations due to excellent leaving group ability. nih.gov
Bis-triflates of 1,3-propanediolsTriflateIn situ generation followed by reaction with primary amines. organic-chemistry.org

This method provides an alternative route to azetidines, particularly when direct cyclization of haloamines is challenging. The reaction involves the reduction of an imine derived from a β-haloalkylamine. For instance, N-alkylidene-(2,3-dibromopropyl)amines can be converted into 2-(bromomethyl)aziridines under specific reducing conditions. acs.org While this example leads to an aziridine (B145994), modifications to the substrate and reaction conditions can favor the formation of the four-membered azetidine ring.

The intramolecular aminolysis of epoxides is a powerful and stereospecific method for constructing substituted azetidines. This approach involves a precursor containing both an amine and an epoxide moiety. The regioselectivity of the ring-opening is a critical factor, and it can be controlled by the use of appropriate catalysts. For example, lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to be an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govfrontiersin.org This catalytic system is tolerant of various functional groups, including acid-sensitive ones. nih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, leading to the desired azetidine ring system. nih.govbohrium.com

CatalystSubstrateKey Features
La(OTf)3cis-3,4-Epoxy aminesHigh yields and regioselectivity for azetidine formation. Tolerates a wide range of functional groups. nih.govfrontiersin.orgbohrium.com

Ring expansion of aziridines presents another synthetic avenue to azetidines. This transformation can be achieved through various strategies. One notable method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, which can be generated under microwave irradiation using alumina (B75360) as a solid support, to produce 1-arenesulfonylazetidines. organic-chemistry.org

A more complex rearrangement involves the conversion of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines. acs.org This transformation is believed to proceed through a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile (in this case, methanol) to yield the expanded azetidine ring. acs.orgresearchgate.net This method highlights how the substitution pattern on the aziridine ring can dictate the reaction outcome, leading to either stable aziridines or rearranged azetidine products. acs.org

While less common than C-N bond forming cyclizations, the formation of a C-C bond to close the azetidine ring offers a distinct synthetic strategy. clockss.org This approach is advantageous as it allows for the incorporation of a wider variety of substituents on the nitrogen atom that might not be compatible with nucleophilic displacement reactions. clockss.org

An example of this strategy is the base-promoted cyclization of N-(ω-chloroethyl)-Boc-glycine using a strong base like lithium diisopropylamide (LDA) to yield N-Boc-protected azetidine-2-carboxylic acid. clockss.org Similarly, treatment of a suitably substituted chloroethylamine with sodium hexamethyldisilazide (NaHMDS) can induce cyclization to form the azetidine ring. clockss.org These methods provide access to azetidines with substitution patterns that may be difficult to achieve through more traditional C-N bond forming routes.

Cyclizations via Carbon-Carbon Bond Formation

Cycloaddition Reactions

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a highly efficient strategy for the construction of the azetidine ring.

[2+2] Photocycloadditions of Imines and Alkenes

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct and efficient route to functionalized azetidines. rsc.orgnih.gov However, this reaction has faced limitations due to challenges like the competing E/Z isomerization of imines upon photoexcitation. nih.gov To overcome this, many reported examples utilize cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have focused on visible-light-mediated photocycloadditions, which offer milder reaction conditions. researchgate.netspringernature.com One such approach employs a visible-light photocatalyst to activate 2-isoxazoline carboxylates, which then react with a broad range of alkenes to yield azetidine products. researchgate.net This method is advantageous as the resulting photocycloadducts can be readily converted to other synthetically useful derivatives. researchgate.net Another strategy involves the use of an iridium-based triplet photocatalyst to activate 2-isoxazoline-3-carboxylates for reaction with ground-state olefins. researchgate.net

ReactantsConditionsCatalystProductReference
Imine and AlkeneUV lightNone (direct irradiation)Azetidine nih.gov
2-Isoxazoline carboxylates and AlkenesVisible lightVisible-light photocatalystAzetidine products researchgate.net
2-Isoxazoline-3-carboxylate and OlefinVisible lightIridium-based triplet photocatalystAzetidines researchgate.net
N-(arylsulfonyl)imines and Styrenyl alkenes365 nm UV lightNoneProtected azetidines nih.gov

Amine-Catalyzed Cycloadditions

Amine-catalyzed cycloaddition reactions have also been employed in the synthesis of azetidines. While the provided search results focus more on other catalytic systems, the general principle of using amines as catalysts in cycloadditions is a recognized strategy in organic synthesis. magtech.com.cn

Transition-Metal Catalyzed [2+2] Cycloadditions

Transition-metal catalysis has significantly expanded the scope and efficiency of [2+2] cycloadditions for azetidine synthesis. Copper(I) catalysts have been successfully used in the photocycloaddition of non-conjugated imines and alkenes. escholarship.org This method proceeds via selective alkene activation through a coordination-metal-to-ligand charge transfer (MLCT) pathway. escholarship.org

Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org This reaction is promoted by a combination of an oxidant and an additive, leading to the formation of the azetidine ring. rsc.org Furthermore, gold-catalyzed 4-exo-dig cyclization of propargyl aziridines has been shown to produce stereoselective (Z)-alkylidene azetidines. acs.org

Catalyst SystemReactantsReaction TypeProductReference
Copper(I)Non-conjugated imines and alkenes[2+2] PhotocycloadditionSubstituted azetidines escholarship.org
Palladium(II) with oxidant and additivePicolinamide (B142947) protected aminesIntramolecular C(sp³)–H aminationFunctionalized azetidines rsc.org
Gold(I) chloride/Silver triflatePropargyl aziridines4-exo-dig Cyclization(Z)-Alkylidene azetidines acs.org

Ring Contraction and Expansion Strategies

Manipulating ring size through contraction and expansion reactions provides a powerful entry into azetidine synthesis from more readily available heterocycles. nih.gov These methods leverage the release or alteration of ring strain to drive the formation of the desired four-membered ring.

A notable strategy for forming azetidines is through the ring contraction of five-membered pyrrolidinone derivatives. A simple and robust one-pot method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govacs.org This process is typically initiated by the selective monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

The proposed mechanism for the ring contraction begins with the nucleophilic attack on the N-activated amide carbonyl group, leading to the cleavage of the N-C(O) bond. rsc.org This forms an α-bromocarbonyl intermediate that possesses a γ-positioned amide anion. This intermediate subsequently undergoes an intramolecular SN2 cyclization, where the amide anion displaces the α-bromide, resulting in the formation of an α-carbonylated N-sulfonylazetidine. rsc.orgacs.org This reaction has been shown to be effective with various nucleophiles, including alcohols, phenols, and anilines, in the presence of a base like potassium carbonate. nih.gov

A key advantage of this method is the ability to generate diversely functionalized azetidines. The choice of nucleophile allows for the direct incorporation of various substituents at the α-position of the newly formed azetidine ring. nih.govorganic-chemistry.org

Table 1: Ring Contraction of α-Bromo N-sulfonylpyrrolidinones

Starting Material Nucleophile Product Key Features Reference
α-Bromo N-sulfonylpyrrolidinone Alcohols, Phenols, Anilines α-Carbonylated N-sulfonylazetidine One-pot reaction; incorporates diverse nucleophiles. nih.govacs.org

The one-carbon ring expansion of three-membered aziridines is another effective route to the azetidine core. magtech.com.cn This transformation can be achieved through various catalytic methods, including those employing rhodium and copper, as well as biocatalytic approaches.

One such method involves the reaction of strained bicyclic methylene (B1212753) aziridines with a rhodium-bound carbene, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, likely through an ylide-type mechanism where the strain of the methylene aziridine facilitates a ring-opening/ring-closing cascade. nih.gov

Another approach utilizes a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. This method, which can be accelerated by microwave irradiation with alumina as a solid support, provides a simple and general route to 1-arenesulfonylazetidines. organic-chemistry.org

Biocatalysis has also emerged as a powerful tool for this transformation. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govacs.org This enzymatic process proceeds via a nih.govacs.org-Stevens rearrangement of a reactive aziridinium ylide intermediate, demonstrating exceptional stereocontrol that is often difficult to achieve with traditional chemical catalysts. nih.gov

Table 2: Ring Expansion Strategies for Azetidine Synthesis

Precursor Reagent/Catalyst Method Product Reference
Methylene aziridine Rhodium carbene [3+1] Ring Expansion Methylene azetidine nih.gov
1-Arenesulfonylaziridine Dimethylsulfoxonium methylide One-pot reaction 1-Arenesulfonylazetidine organic-chemistry.org
Aziridine Diazo compound / Engineered Enzyme Biocatalytic nih.govacs.org-Stevens Rearrangement Chiral azetidine nih.govacs.org

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a direct and widely used method for the synthesis of the corresponding azetidines. magtech.com.cnrsc.org The choice of reducing agent is crucial, as it can influence the outcome, sometimes leading to ring cleavage as a side reaction.

Reagents such as diborane (B8814927) and alane have proven effective for this transformation. The reduction of N-substituted azetidin-2-ones to N-substituted azetidines can be accomplished in good yields using diborane in tetrahydrofuran (B95107) or alane in ether. publish.csiro.au A significant advantage of these reagents is that the stereochemistry of substituents on the ring is generally retained during the reaction. publish.csiro.au While diborane reductions can sometimes result in the formation of 3-aminopropanol derivatives from reductive ring cleavage, alane reductions typically avoid this side product. publish.csiro.au Hydroalanes, in particular, have been highlighted as specific and effective reducing agents for this purpose. acs.org

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent, but its reactivity can be less predictable. It may cause either the desired reduction of the carbonyl function or cleavage of the 1,2-bond of the β-lactam ring, yielding γ-amino alcohols. acs.org The reaction pathway is often dependent on the substituent on the nitrogen atom; N-unsubstituted β-lactams tend to undergo direct reduction, whereas those with N-aryl or other electron-withdrawing groups are more prone to ring fission. rsc.orgacs.org

More recently, sodium borohydride (B1222165) has been used for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines from C-3 functionalized azetidin-2-ones. rsc.org

Table 3: Reduction of Azetidin-2-ones to Azetidines

Azetidin-2-one Substrate Reducing Agent Key Outcome Reference
N-Substituted Diborane Good yield, potential for ring-opened byproducts. publish.csiro.au
N-Substituted Alane Good yield, high chemoselectivity, minimal ring cleavage. publish.csiro.auacs.org
General LiAlH₄ Can lead to reduction or ring cleavage, depending on N-substituent. acs.org
C-3 Functionalized NaBH₄ Diastereoselective formation of trans-azetidines. rsc.org

Modern Catalytic Approaches to Azetidine Synthesis

Transition metal catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. Palladium and copper catalysts, in particular, offer powerful and versatile methods for constructing the four-membered ring system.

Palladium-catalyzed reactions have enabled the synthesis of azetidines through novel bond formations, most notably via the intramolecular amination of unactivated C-H bonds. nih.govacs.org These methods allow for the direct conversion of a C-H bond into a C-N bond, providing an efficient route to the azetidine ring.

One prominent strategy involves the use of a picolinamide (PA) directing group on an amine substrate. organic-chemistry.org In the presence of a palladium catalyst, intramolecular amination of γ-C(sp³)-H bonds occurs to form the azetidine ring. nih.govorganic-chemistry.org This method is valued for its use of low catalyst loadings, inexpensive reagents, and predictable selectivity. organic-chemistry.orgorganic-chemistry.org It has been successfully applied to a variety of aliphatic amine substrates to create complex polycyclic and simple azetidines. acs.org

Another development in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination that proceeds via an alkyl–Pd(IV) intermediate. rsc.org This reaction is promoted by an oxidant and an additive, and it demonstrates excellent tolerance for various functional groups. rsc.org

Copper catalysts also provide diverse and efficient pathways for azetidine synthesis. These methods include multicomponent reactions, radical cyclizations, and rearrangements.

A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the production of azetidines. the-innovation.org This [3+1] radical cascade cyclization represents an efficient and concise method for constructing the azetidine skeleton. the-innovation.org

Copper(I) catalysts are also effective in multicomponent reactions. For instance, functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives can be prepared in high yields from terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org This reaction proceeds under mild, base-free conditions and is believed to occur via a [2+2] cycloaddition involving a reactive ketenimine intermediate. organic-chemistry.org

Furthermore, copper(I) has been used to catalyze the skeletal rearrangement of O-propargylic oximes to afford azetidine nitrones. acs.orgnih.gov This cascade reaction involves a tandem nih.govorganic-chemistry.org-rearrangement and 4π-electrocyclization. acs.orgnih.gov Diversely substituted N-aryl-2-cyanoazetidines can also be prepared through a sequence involving a copper-catalyzed N-arylation step. organic-chemistry.org

Table 4: Modern Catalytic Approaches to Azetidine Synthesis

Catalyst System Reaction Type Substrates Product Reference
Palladium(II) / Picolinamide Intramolecular C-H Amination Aliphatic amines Substituted Azetidines nih.govorganic-chemistry.org
Palladium(II) / Oxidant Intramolecular C-H Amination Amines with cyclic template Functionalized Azetidines rsc.org
Copper(I) / Light [3+1] Radical Annulation Aliphatic amines, Alkynes Substituted Azetidines the-innovation.org
Copper(I) Iodide Multicomponent Reaction Alkynes, Sulfonyl azides, Carbodiimides Functionalized Iminoazetidines organic-chemistry.org
Copper(I) Skeletal Rearrangement O-propargylic oximes Azetidine nitrones acs.orgnih.gov

Gold-Catalyzed Oxidative Cyclizations

Gold catalysis has emerged as a powerful tool for the synthesis of azetidine derivatives through oxidative cyclization reactions. These methods often proceed via the formation of reactive gold-carbene intermediates, which then undergo intramolecular reactions to form the desired four-membered ring.

One notable application is the synthesis of chiral azetidin-3-ones from readily available N-propargylsulfonamides. This process involves the gold-catalyzed intermolecular oxidation of the alkyne moiety to generate an α-oxo gold carbene. This intermediate then undergoes an intramolecular N-H insertion to yield the azetidin-3-one. A key advantage of this method is its compatibility with acid-labile protecting groups, such as Boc and MOM, due to the absence of acid additives. The use of a t-butanesulfonyl protecting group is particularly advantageous as it allows for the use of chiral t-butanesulfinimine chemistry and can be readily removed under acidic conditions.

Another innovative gold-catalyzed approach involves the 4-exo-dig cyclization of propargylic aziridines to produce stereoselective (Z)-alkylidene azetidines. acs.org This reaction pathway, which is generally considered unfavorable according to Baldwin's rules, is facilitated by a [AuCl(PEt3)]/AgOTf catalytic system. acs.orgacs.org The process is initiated by a regioselective nucleophilic diborylalkylation ring opening of the propargylic aziridine, which is then followed by the gold-catalyzed cyclization. acs.org This method provides a novel route to functionalized azetidines that can serve as precursors to compounds with potential biological activity. acs.org

Table 1: Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

EntrySubstituent (R)Yield (%)
1C-C double bondN/A
2HalogenN/A
3Azido groupN/A
4Phenyl72
5Boc-protected amineN/A
6MOM-protected alcoholN/A
Data derived from a study on the synthesis of chiral azetidin-3-ones.

Lanthanide-Catalyzed Regioselective Aminolysis

Lanthanide triflates, particularly lanthanum(III) trifluoromethanesulfonate (La(OTf)3), have proven to be effective catalysts for the regioselective intramolecular aminolysis of epoxides, providing a direct route to substituted azetidines. organic-chemistry.orgacs.orgfrontiersin.org This methodology is particularly useful for the synthesis of azetidines from cis-3,4-epoxy amines. organic-chemistry.orgacs.orgfrontiersin.org

The La(OTf)3-catalyzed reaction proceeds with high regioselectivity, favoring the C3-selective intramolecular aminolysis to form the azetidine ring. acs.org This process is tolerant of a wide range of functional groups, including those that are typically sensitive to acid or are Lewis basic. organic-chemistry.orgacs.org For instance, substrates containing electron-rich and electron-deficient benzyl (B1604629) groups, n-butylamine, and even bulky tert-butylamine (B42293) moieties all afford the corresponding azetidines in high yields. thieme-connect.com Furthermore, acid-labile protecting groups such as Boc, PMB, and TBS are well-tolerated under the reaction conditions. thieme-connect.com

Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product plays a crucial role in directing the regioselectivity of the aminolysis. organic-chemistry.orgacs.org This method represents a significant advancement in azetidine synthesis, offering a reliable and versatile approach to these important heterocycles. acs.org

Table 2: La(OTf)3-Catalyzed Azetidine Synthesis from cis-3,4-Epoxy Amines

EntryAmine SubstituentProtecting GroupYield (%)
1Electron-rich benzyl-High
2Electron-deficient benzyl-High
3n-butyl-High
4tert-butyl-High
5Allyl-Moderate
6-BocHigh
7-PMBHigh
8-TBSHigh
Data compiled from studies on La(OTf)3-catalyzed regioselective intramolecular aminolysis. thieme-connect.com

Tin(II)-Catalyzed Tandem Cyclizations for Substituted Azetidinediones

Tin(II) chloride (SnCl2) has been utilized as a catalyst in the synthesis of N-aryl-substituted azacycles from dicarboxylic acids and arylamines. nih.gov This method, which employs phenylsilane (B129415) as a crucial reagent, offers a practical approach for the preparation of various cyclic amines in high yields. nih.gov While the direct synthesis of substituted azetidinediones via a tandem cyclization catalyzed by Tin(II) is not explicitly detailed in the provided search results, the existing methodology for synthesizing other N-heterocycles suggests a potential pathway. The reaction of a suitably substituted malonic acid derivative with an arylamine in the presence of a Sn(II) catalyst could theoretically lead to the formation of an azetidine-2,4-dione (B14163061) scaffold. Further research in this specific area would be necessary to establish the viability and scope of such a transformation.

Cobalt-Catalyzed Electrocatalytic Hydroamination

A novel approach to azetidine synthesis involves the use of cobalt catalysis in combination with electrochemistry. This electrocatalytic method facilitates the intramolecular hydroamination of allylic sulfonamides, providing access to azetidines in good yields. The synergy of cobalt catalysis and electrical current enables the regioselective generation of a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation to yield the azetidine ring.

Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step of this process involves either the final cyclization step or the second anodic oxidation. This electrocatalytic protocol has been shown to be effective for a variety of substrates, including those bearing biologically relevant moieties.

Other Transition Metal and Organocatalytic Systems

Beyond the specific examples of gold, lanthanide, and cobalt, a diverse range of other transition metals and organocatalysts have been successfully employed in the synthesis of azetidines.

Copper-Catalyzed Syntheses: Copper catalysis has been utilized in several distinct strategies for azetidine synthesis. One method involves a photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which proceeds with high regioselectivity. nih.gov Another approach is a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, leading to the formation of azetidines through a [3+1] radical cascade cyclization. nih.gov Furthermore, copper(I) in combination with 2-aminopyridine (B139424) can catalyze the skeletal rearrangement of O-propargylic oximes to afford azetidine nitrones. acs.org Copper catalysts have also been employed for the enantioselective boryl allylation of azetines to produce chiral 2,3-disubstituted azetidines. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been primarily explored for the ring expansion of other heterocycles to form azetidines. For instance, a rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones yields 2-vinyl azetidines. thieme-connect.com Additionally, a rhodium-catalyzed three-component reaction between azetidine-2,3-diones, ethyl diazoacetate, and alcohols provides access to 3-substituted-3-hydroxy-β-lactams. acs.org

Iridium-Catalyzed Reactions: Iridium catalysts have been used in the enantioselective synthesis of spirocyclic azetidines. An iridium-containing cytochrome was engineered to catalyze the cyclopropanation of methylene-substituted saturated heterocycles, including methylene azetidine, with high enantioselectivity. acs.org

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for the synthesis of chiral azetidines. The enantioselective [3 + 1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides can be achieved using a chiral N,N'-dioxide/Mg(II) complex as the catalyst, affording enantioenriched exo-imido azetidines. acs.orgnih.gov Proline and its derivatives are also effective organocatalysts for various asymmetric transformations that can lead to azetidine precursors. tcichemicals.com For example, an organocatalytic approach has been developed for the enantioselective synthesis of C2-functionalized azetidines starting from the α-chlorination of aldehydes. nih.gov

Table 3: Overview of Various Catalytic Systems for Azetidine Synthesis

Catalyst SystemReaction TypeStarting MaterialsProduct Type
Copper(I)/2-aminopyridineSkeletal RearrangementO-propargylic oximesAzetidine nitrones
RhodiumRing ExpansionAziridines, vinyl-N-triftosylhydrazones2-Vinyl azetidines
Iridium-cytochromeCyclopropanationMethylene azetidineSpiroazetidines
Chiral N,N'-dioxide/Mg(II)[3+1] CycloadditionDonor-acceptor aziridines, isocyanidesexo-Imido azetidines

Stereoselective Synthesis of Azetidines

The development of stereoselective methods for the synthesis of azetidines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral auxiliary-based approaches have proven to be a robust strategy for controlling the stereochemical outcome of azetidine ring formation.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereoselectivity of a reaction. nih.gov After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product. nih.gov

A particularly effective chiral auxiliary for the synthesis of enantioenriched C2-substituted azetidines is tert-butanesulfinamide. acs.org This approach begins with the condensation of an achiral 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral tert-butanesulfinamide to form a sulfinimine. acs.org Subsequent organometallic addition to the sulfinimine followed by intramolecular chloride displacement leads to the formation of the azetidine ring with high diastereoselectivity. acs.org The sulfinamide auxiliary can then be cleaved to provide the desired enantioenriched C2-substituted azetidine. acs.org This method is versatile, allowing for the introduction of a variety of substituents at the C2-position, including aryl, vinyl, allyl, and alkyl groups, with high stereocontrol. acs.org Both enantiomers of the final product can be accessed by simply using either the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary. acs.org

Table 4: Chiral Auxiliary-Mediated Synthesis of C2-Substituted Azetidines

C2-SubstituentDiastereomeric Ratio
ArylHigh
VinylHigh
AllylHigh
AlkylHigh
Branched AlkylHigh
Data based on the use of tert-butanesulfinamide as a chiral auxiliary. acs.org

Enantioselective and Diastereoselective Methods

The synthesis of specific stereoisomers of substituted azetidines, including 3-neopentylazetidine hydrochloride, is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers. A variety of methods have been developed to control the stereochemical outcome of azetidine ring formation and functionalization.

Chiral Auxiliary-Mediated Syntheses

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the formation of a desired stereoisomer. After the key stereocenter-forming step, the auxiliary is removed.

A notable example involves the use of chiral tert-butanesulfinamide as an auxiliary to produce C-2 substituted azetidines with a high degree of stereoselectivity. rsc.orgacs.org This method starts with the condensation of an achiral 1,3-bis-electrophile, 3-chloropropanal, with either (R)- or (S)-tert-butanesulfinamide to form the corresponding sulfinimine. The addition of an organometallic reagent, followed by intramolecular cyclization, yields the C2-substituted azetidine with high diastereoselectivity. acs.org This approach is versatile, allowing for the synthesis of azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2-position. acs.org

Catalytic Asymmetric Syntheses

Catalytic methods offer a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Copper-Catalyzed Reactions: A highly enantioselective difunctionalization of azetines has been developed using a copper(I)/bisphosphine catalyst system. This method allows for the simultaneous introduction of a boryl and an allyl group across the C=C bond of an azetine, creating two new stereocenters with high diastereo- and enantioselectivity. The reaction proceeds via a syn-addition mechanism, leading to cis-2,3-disubstituted azetidines. acs.org This protocol is effective for a range of substrates, including those with other C=C bonds, as the reaction chemoselectively targets the electron-rich azetine motif. acs.org

Table 1: Copper-Catalyzed Enantioselective Boryl Allylation of Azetines acs.org

Substrate (Azetine)Allyl PhosphateProduct (cis-2,3-disubstituted azetidine)Yield (%)dree (%)
N-Boc-2-phenylazetineAllyl phosphateN-Boc-cis-2-allyl-3-borylazetidine95>20:198
N-Boc-2-(4-fluorophenyl)azetineAllyl phosphateN-Boc-cis-2-allyl-3-boryl-2-(4-fluorophenyl)azetidine92>20:199
N-Boc-2-(2-thienyl)azetineAllyl phosphateN-Boc-cis-2-allyl-3-boryl-2-(2-thienyl)azetidine85>20:197

Organocatalysis: Organocatalysis provides a metal-free alternative for the enantioselective synthesis of azetidines. A three-step, one-pot protocol has been developed utilizing the enantioselective α-chlorination of aldehydes, catalyzed by a chiral amine. nih.gov The resulting chiral α-chloro aldehyde undergoes reductive amination and subsequent intramolecular SN2 displacement to afford C2-substituted azetidines in good yields and high enantiomeric excess (ee). nih.gov

Another organocatalytic approach involves the formal [2+2] cycloaddition of imines and allenoates, catalyzed by a cinchona alkaloid-derived catalyst. This reaction produces 2,4-disubstituted azetidines with excellent enantioselectivity. thieme-connect.com

Diastereoselective Cyclization Reactions

Diastereoselectivity can be achieved by controlling the relative stereochemistry of substituents during the ring-forming step.

Iodine-Mediated Cyclization: The cyclization of homoallyl amines mediated by iodine provides a diastereoselective route to cis-2,4-disubstituted azetidines. nih.govbirmingham.ac.uk This 4-exo-trig cyclization proceeds with good stereocontrol, and the resulting iodo-azetidines can be further functionalized. nih.gov The ratio of azetidine to the competing pyrrolidine (B122466) product can be influenced by the electronic nature of the substituents on the starting amine. rsc.org

Intramolecular Aminolysis of Epoxides: Lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines offers a regioselective pathway to 3-hydroxyazetidines. frontiersin.org The use of La(OTf)₃ as a catalyst promotes the C3-selective ring-opening of the epoxide by the appended amine, forming the azetidine ring. This method is tolerant of various functional groups on the nitrogen atom. frontiersin.org

Table 2: La(OTf)₃-Catalyzed Diastereoselective Azetidine Synthesis frontiersin.org

Substrate (cis-3,4-epoxy amine)N-SubstituentProduct (3-hydroxyazetidine)Yield (%)Regioselectivity (C3:C4)
cis-N-benzyl-3,4-epoxy amineBenzylN-benzyl-3-hydroxyazetidine95>99:1
cis-N-(4-methoxybenzyl)-3,4-epoxy amine4-MethoxybenzylN-(4-methoxybenzyl)-3-hydroxyazetidine96>99:1
cis-N-(n-butyl)-3,4-epoxy aminen-ButylN-(n-butyl)-3-hydroxyazetidine94>99:1
cis-N-(tert-butyl)-3,4-epoxy aminetert-ButylN-(tert-butyl)-3-hydroxyazetidine92>99:1

Ring Expansion and Rearrangement Reactions

Stereoselective ring expansions provide another avenue to chiral azetidines. A formal [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines. This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov The proposed mechanism involves the formation of an aziridinium ylide, followed by a ring-opening/ring-closing cascade. nih.gov

Reactivity and Reaction Mechanisms of Azetidine Derivatives

Strain-Driven Reactivity of the Azetidine (B1206935) Ring

Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, estimated to be around 25.4 kcal/mol. organic-chemistry.org This strain is a critical determinant of their reactivity, positioning them between the less stable, highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol). organic-chemistry.org This intermediate level of strain makes azetidines stable enough for practical handling while also rendering them susceptible to unique, strain-releasing chemical transformations. organic-chemistry.orgthe-innovation.orgnih.gov Consequently, the strain-driven reactivity of the azetidine ring is a cornerstone of its utility in organic synthesis, providing a pathway to functionalized acyclic amines or larger heterocyclic systems. nih.gov

Table 1: Comparison of Ring Strain in Cyclic Amines

Cyclic Amine Ring Size Ring Strain (kcal/mol)
Aziridine (B145994) 3 27.7 organic-chemistry.org
Azetidine 4 25.4 organic-chemistry.org
Pyrrolidine (B122466) 5 5.4 organic-chemistry.org

Ring-Opening Reactions

The release of ring strain is a powerful thermodynamic driving force for the reactions of azetidines, with ring-opening being a predominant pathway.

Nucleophilic ring-opening is a major class of reactions for azetidines. nih.gov Due to the stability of the ring, these reactions often necessitate activation of the azetidine, either through the use of a Lewis acid or by converting the ring nitrogen into a quaternary ammonium (B1175870) salt. nih.gov The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. Nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that can best stabilize a positive charge in the transition state, such as a benzylic or allylic position. nih.gov However, sterically demanding nucleophiles may preferentially attack the less substituted carbon. nih.gov A variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, can participate in these reactions, leading to a diverse array of functionalized acyclic amine products. acs.orgacs.org

In acidic conditions, azetidines can undergo decomposition through an intramolecular ring-opening mechanism. nih.govmdpi.com This process is typically initiated by the protonation of the azetidine nitrogen, which increases the ring's susceptibility to nucleophilic attack. mdpi.comacs.org If a pendant nucleophilic group is present on the N-substituent, it can attack one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a more stable, larger ring system or an acyclic product. mdpi.comacs.org The rate of this decomposition is highly dependent on the pH of the medium, with faster rates observed at lower pH values. mdpi.com The pKa of the azetidine nitrogen is a key factor, as it determines the extent of protonation at a given pH. mdpi.comacs.org

Various transition metals can catalyze the ring-opening of azetidines, providing pathways to unique products. Palladium catalysts, for instance, have been employed in regioselective and stereospecific ring-opening cross-coupling reactions of aziridines, and similar principles can be extended to azetidines. acs.orgnih.gov These reactions can involve the oxidative addition of a C-N bond to a low-valent metal center, followed by subsequent transformations. acs.org Rhodium catalysts have also been shown to effect the ring expansion of azetidines. nih.govacs.org Furthermore, copper-catalyzed reactions can lead to various functionalized azetidine derivatives or ring-opened products, depending on the reaction conditions and substrates. organic-chemistry.orgnih.govacs.org

Ring-Expansion Transformations

Azetidines serve as valuable synthons for the construction of larger, more complex heterocyclic systems through ring-expansion reactions. nih.gov These transformations are driven by the release of ring strain and can be promoted by various reagents, including acids and transition metals. For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can yield 6,6-disubstituted 1,3-oxazinan-2-ones. researchgate.net Rhodium-catalyzed reactions of azetidines with aryl boronic acids can lead to the formation of 4,5-dihydropyrroles through a domino conjugate addition and C-H activation process. nih.govacs.org These methods highlight the versatility of the azetidine scaffold in accessing a variety of five- and six-membered nitrogen-containing heterocycles.

Direct Functionalization and Derivatization

In addition to reactions that involve cleavage of the ring, the azetidine scaffold can be directly functionalized to introduce new substituents while preserving the four-membered ring. Recent advances have enabled direct and stereoselective C(sp³)–H functionalization, diastereoselective alkylation, and chemoselective displacement reactions. rsc.org For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been used to synthesize functionalized azetidines. rsc.org Furthermore, the nitrogen atom of the azetidine ring can be readily derivatized, for example, through acylation or alkylation, to introduce a wide range of functional groups. researchgate.net

Table 2: Summary of Azetidine Reactivity

Reaction Type Key Features Promoters/Catalysts Products
Nucleophilic Ring Opening Strain release, often requires activation. Lewis acids, Quaternization Functionalized acyclic amines
Acid-Mediated Decomposition Intramolecular nucleophilic attack on protonated ring. Strong acids Larger heterocycles or acyclic compounds
Metal-Mediated Ring Scission Catalytic activation of C-N bond. Palladium, Rhodium, Copper Varies (e.g., cross-coupled products)
Ring-Expansion Formation of larger rings. Acids, Transition metals Pyrrolidines, Piperidines, Oxazinanones

| Direct Functionalization | Modification of the ring without cleavage. | Palladium catalysts | Substituted azetidines |

C-H Activation Strategies

Direct functionalization of azetidines through C-H activation has emerged as a powerful strategy for creating more complex derivatives. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel azetidine-containing compounds.

For instance, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org This method involves the use of an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) (AgOAc) to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org This process generates an octahedral Pd(IV) species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Another notable advancement is the C(sp³)–H arylation of azetidines, which has been utilized in the total synthesis of bicyclic azetidines with potential antimalarial properties. rsc.org Ruthenium-catalyzed C–H activation has also been explored for the annulation of certain aromatic systems containing an aldehyde group, leading to the formation of fused heterocyclic structures. rsc.org Furthermore, iridium-based catalytic systems have shown promise in the directed ortho C-H activation of aromatic rings attached to azetidines, allowing for selective functionalization. lookchem.comdiva-portal.org

The directing ability of the azetidine ring itself can be harnessed for regioselective ortho-C-H functionalization of aryl compounds. lookchem.com By employing strong bases like n-hexyllithium, regioselective lithiation at the positions adjacent to the azetidine ring can be achieved, enabling the introduction of various electrophiles. lookchem.com The coordinating ability of the azetidine nitrogen atom plays a crucial role in directing this reactivity. lookchem.com

Alkylation and Acylation Reactions

The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. youtube.com These reactions are fundamental for modifying the properties of the azetidine scaffold and for introducing a wide range of functional groups.

Alkylation:

Alkylation of the azetidine nitrogen can be achieved using various alkylating agents, such as alkyl halides. youtube.com For instance, the reaction of an azetidine with methyl chloride leads to the formation of the corresponding N-methylated azetidinium salt. youtube.com In the context of 3-substituted azetidines, alkylation of the nitrogen is a common strategy. For example, novel 3-aryl-3-oxypropylamine-based azetidines have been synthesized where the final step involves the alkylation of the azetidine nitrogen to introduce various substituents. nih.gov

A direct alkylation method for 1-azabicyclo[1.1.0]butane (ABB) using organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines, including those with alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org

Acylation:

Acylation of the azetidine nitrogen is typically carried out using acyl halides or anhydrides. youtube.com For example, the reaction of an azetidine with acetyl chloride yields the corresponding N-acetylazetidine. youtube.com This reaction is often more facile with more reactive acylating agents. youtube.com The N-acyl group can serve as a protecting group or can be used to modulate the biological activity of the molecule. rsc.org In some cases, the acylation of the azetidine ring can activate it towards ring-opening reactions. rsc.org

A chiral squaramide hydrogen-bond donor catalyst has been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines by acyl halides, affording chiral amides. acs.org

Table 1: Examples of Alkylation and Acylation Reactions of Azetidines

Reactant 1Reactant 2ProductReaction TypeReference
AzetidineMethyl chloride1-Methylazetidinium chlorideN-Alkylation youtube.com
AzetidineAcetyl chloride1-AcetylazetidineN-Acylation youtube.com
3-Aryl-3-hydroxyazetidine derivativeAlkyl halideN-Alkyl-3-aryl-3-hydroxyazetidine derivativeN-Alkylation nih.gov
N-Boc-3-azetidinoneTebbe's reagent, then Bromine1,3-DihalideAlkylation/Halogenation researchgate.net
3-Substituted azetidineCyclohexane carbonyl chlorideN-Acyl-3-substituted-azetidine (ring-opened)N-Acylation/Ring-opening acs.org

This table provides illustrative examples and is not exhaustive.

Halogenation and Related Substitutions

Halogenation of azetidines and subsequent substitution reactions provide a versatile route for further functionalization. The introduction of a halogen atom can create a handle for cross-coupling reactions or nucleophilic displacements.

One strategy involves the halogenation of titanacyclobutanes, which are generated from ketones or alkenes. researchgate.net Treatment of a titanacyclobutane intermediate with bromine affords a dihalide, which can then be converted to the corresponding azetidine. researchgate.net

Another approach involves the synthesis of N-tosyl-3-halo-3-butenylamines, which can undergo Ullmann-type coupling to form 2-alkylideneazetidines. organic-chemistry.org These can then be oxidized to the corresponding β-lactams. organic-chemistry.org

Regioselective Functionalization

The ability to control the regioselectivity of reactions involving azetidines is crucial for the synthesis of well-defined structures. Several strategies have been developed to achieve regioselective functionalization at different positions of the azetidine ring.

The directing ability of the azetidine ring itself can be exploited for the regioselective ortho-functionalization of an attached aryl group. lookchem.com By carefully choosing the base and reaction conditions, it is possible to achieve selective lithiation at the ortho position, even in the presence of other directing groups. lookchem.com

In the case of unsymmetrical azetidines, nucleophilic ring-opening reactions often proceed with a degree of regioselectivity. researchgate.net The site of attack can be influenced by steric and electronic factors of the substituents on the ring.

A chiral squaramide catalyst has been shown to effect the highly enantioselective and regioselective ring-opening of 3-substituted azetidines with both alkyl and acyl halides. acs.org This method provides access to a wide range of chiral, functionalized products. acs.org Furthermore, the regioselective synthesis of 2-arylazetidines can be achieved from substituted oxiranes through a ring transformation that is governed by Baldwin's Rules. wikipedia.org

Copper-catalyzed enantioselective boryl allylation of azetines is a powerful method for the synthesis of chiral 2,3-disubstituted azetidines. acs.org This reaction proceeds with high regioselectivity, with the boryl group adding exclusively to the 3-position of the azetine. acs.org

Mechanistic Investigations of Azetidine-Forming and -Reacting Pathways

Understanding the mechanisms of reactions that form and consume azetidines is essential for developing new synthetic methods and for predicting the stability and reactivity of these strained heterocycles.

Azetidine Formation:

A variety of methods have been developed for the synthesis of azetidines, each with its own mechanistic pathway. magtech.com.cn Common strategies include:

Cyclizations via C-N bond formation: This includes nucleophilic substitution reactions, reductive cyclizations of β-haloalkylimines, and palladium-catalyzed cyclizations. magtech.com.cn

Cyclizations via C-C bond formation: These can involve nucleophilic displacements or Michael additions. magtech.com.cn

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes are a key method for constructing the azetidine ring. magtech.com.cn The aza-Paterno-Büchi reaction, for instance, can be promoted by visible light using an iridium(III) photocatalyst. rsc.org

Ring Contractions and Expansions: Azetidines can be formed from the ring contraction of five-membered heterocycles or the ring expansion of three-membered heterocycles like aziridines. magtech.com.cnnih.gov A rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines provides a stereoselective route to highly substituted methylene azetidines. nih.gov

Reduction of Azetidin-2-ones (β-lactams): The reduction of the carbonyl group in β-lactams is a common method for preparing azetidines. wikipedia.orgmagtech.com.cn

Azetidine Reactions:

The strain inherent in the four-membered ring makes azetidines susceptible to ring-opening reactions. nih.gov These reactions can be initiated by acids, electrophiles, or nucleophiles.

Acid-Mediated Ring Opening: In the presence of acid, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack. youtube.com For example, treatment of an azetidinium chloride with a nucleophile like chloride can lead to the formation of a γ-chloroamine. youtube.com An intramolecular, acid-mediated ring-opening decomposition has been observed in certain N-substituted aryl azetidines, where a pendant amide group acts as the internal nucleophile. nih.gov

Ring Opening by Electrophiles: Alkyl halides can react with azetidines to form azetidinium salts, which can then undergo ring opening. youtube.com

Nucleophilic Ring Opening: The azetidine ring can be opened by various nucleophiles. The regioselectivity of this process is a key consideration in unsymmetrical azetidines. researchgate.net The development of catalytic, enantioselective ring-opening reactions has been a significant area of research. acs.org

Norrish-Yang Cyclization and Subsequent Ring Opening: A photochemical Norrish-Yang cyclization of α-aminoacetophenones can be used to form azetidinols, which can then undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org

Mechanistic Studies:

Detailed mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational methods like Density Functional Theory (DFT) calculations. nih.gov These studies have provided insights into the transition states and intermediates involved in azetidine reactions. For example, in the enantioselective ring-opening of azetidines catalyzed by a chiral squaramide, mechanistic studies support a pathway involving noncovalent interactions with the catalyst in a nonpolar solvent. acs.org In the α-lithiation of N-alkylazetidines, a combination of in-situ FT-IR experiments and DFT calculations suggested the involvement of equilibrating diastereoisomeric lithiated intermediates. nih.gov

Theoretical and Computational Studies of Azetidines

Quantum Chemical Characterization of Azetidine (B1206935) Ring Strain

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. rsc.org Quantum chemical calculations have quantified this strain energy to be approximately 25.2 to 25.4 kcal/mol. rsc.orgresearchgate.net This value is comparable to other highly strained small rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of its five-membered analogue, pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This high degree of ring strain is a dominant factor in the chemical reactivity of azetidines, providing a thermodynamic driving force for ring-opening reactions. rsc.orgresearchgate.netnih.gov The strain endows the molecule with a rigid scaffold, which is a desirable feature in medicinal chemistry, but also makes it susceptible to specific decomposition pathways not typically observed in larger, less strained heterocyclic systems. researchgate.netnih.gov

Table 1: Comparative Ring Strain Energies

HeterocycleRing SizeRing Strain (kcal/mol)
Aziridine326.7
Azetidine 4 25.2
Pyrrolidine55.8
Piperidine6~0
Data sourced from references researchgate.net.

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling has become a critical tool for mapping out the intricate details of chemical reactions involving azetidines. mit.eduthescience.dev By using methods like Density Functional Theory (DFT), researchers can gain insights into reaction pathways, which is particularly useful for understanding reactions that are difficult to study experimentally. frontiersin.org These models allow for the prediction of which starting materials are likely to react successfully, moving beyond traditional trial-and-error laboratory work. mit.eduthescience.dev

A key application of computational modeling is the analysis of transition states and the generation of reaction energy profiles. The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate and feasibility of a reaction. nih.govacs.org

For instance, DFT calculations have been employed to understand the regioselectivity in the synthesis of azetidines from epoxy amines. frontiersin.org In a lanthanum-catalyzed reaction, computational results showed that the activation energy for the transition state leading to the formation of an azetidine was significantly lower than that leading to a pyrrolidine, which was consistent with the experimental outcomes. frontiersin.org This demonstrates the predictive power of calculating energy profiles to explain why one product is formed over another. frontiersin.org The bulky nature of a neopentyl group, with its quaternary carbon, would be expected to introduce significant steric hindrance, which could raise the energy of certain transition states and thus influence the reaction pathway and product distribution. medium.comfiveable.me

Table 2: Hypothetical Energy Profile for Azetidine Formation

SpeciesRelative Energy (kcal/mol)Description
Reactants0Starting materials
Transition State (TS) +20 Highest energy point; determines reaction rate
Intermediates+5Transient species formed during the reaction
Products-15Final azetidine compound
This table illustrates a generic exothermic reaction profile. The actual values depend on the specific reaction, but the transition state always represents the energy barrier to be overcome.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgyoutube.com The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org The energy and symmetry of these orbitals must be compatible for a reaction to proceed efficiently.

This theory has been successfully applied to predict the outcomes of azetidine synthesis. In one study, researchers used computational models to calculate the HOMO and LUMO energies for a series of alkenes and oximes. mit.eduthescience.dev Based on these FMO energy gaps, they could accurately predict which pairs would successfully react via a photocatalyzed [2+2] cycloaddition to form azetidines. mit.eduthescience.dev This approach allows for the rapid computational prescreening of substrates, identifying promising candidates for synthesis. mit.edu

Table 3: FMO Theory Application in Predicting Azetidine Synthesis

Alkene (HOMO)Oxime (LUMO)HOMO-LUMO Gap (eV)Predicted Reactivity
Reactant AReactant XSmallHigh (Reaction occurs)
Reactant BReactant XLargeLow (No reaction)
Reactant CReactant YSmallHigh (Reaction occurs)
Based on the principles described in references mit.eduthescience.dev. A smaller energy gap between the HOMO of the electron-donating species and the LUMO of the electron-accepting species facilitates the reaction.

Prediction of Reactivity and Selectivity in Azetidine Chemistry

Computational studies have been used to rationalize the high enantiomeric excess observed in copper-catalyzed reactions that use chiral azetidine-based ligands. nih.gov By modeling the catalyst-substrate complex, researchers can identify the lowest-energy transition state that leads to the major observed stereoisomer. These models revealed that the specific conformation of the azetidine ligand and the orientation of its substituents are crucial for dictating the stereochemical outcome. nih.gov Similarly, computational analysis of partial charges on reactants in aza Paternò–Büchi reactions has helped explain the observed regioselectivity. rsc.org

Conformational Analysis of Substituted Azetidines

The four-membered azetidine ring is not planar and exists in a puckered conformation. nih.gov The specific conformation adopted by a substituted azetidine derivative has significant implications for its biological activity and physical properties, as it determines the spatial orientation of the substituents. acs.org

Computational studies using methods like ab initio and DFT can explore the potential energy surface of substituted azetidines to determine the most stable conformations. For L-azetidine-2-carboxylic acid, calculations show that the ring can adopt different puckered structures depending on the conformation of the peptide backbone. nih.gov

In the case of 3-Neopentylazetidine hydrochloride, the conformational landscape is dominated by the steric bulk of the neopentyl group. The neopentyl group, (CH₃)₃CCH₂–, is exceptionally large due to its central quaternary carbon atom. fiveable.meucla.edu This steric hindrance would strongly disfavor any conformation that places the neopentyl group in a sterically crowded position. Therefore, the azetidine ring would be expected to adopt a puckered conformation where the large neopentyl substituent occupies a pseudo-equatorial position to minimize steric clashes with the rest of the ring.

Applications of 3 Neopentylazetidine Hydrochloride and Azetidine Scaffolds in Organic Synthesis

Azetidines as Versatile Building Blocks for Complex Molecules

Azetidines are prized in organic synthesis for their inherent ring strain, which can be harnessed for various chemical transformations. researchgate.net This strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled ring-opening reactions, making them valuable synthetic intermediates. researchgate.net The three-dimensional nature of the azetidine (B1206935) ring also provides a means to introduce conformational rigidity and novel stereochemical arrangements into larger molecules. researchgate.net

The synthesis of complex molecules often leverages the ability to functionalize the azetidine ring at various positions. For instance, methods have been developed for the synthesis of 3-functionalized azetidines, which are common motifs in biologically active compounds. arkat-usa.org These methods include the cyclization of 1,3-difunctionalized compounds, ring expansion of aziridines, and nucleophilic substitutions on the azetidine ring. arkat-usa.org The resulting functionalized azetidines can then be incorporated into more complex structures, serving as key fragments in the total synthesis of natural products and pharmaceuticals. northwestern.edu

The versatility of azetidines as building blocks is further demonstrated by their use in creating diverse molecular architectures, including fused, bridged, and spirocyclic ring systems. researchgate.net The ability to readily convert azetidine products into corresponding free azetidines allows for the creation of previously challenging substitution patterns. researchgate.net

Precursors for Advanced Organic Materials

The unique properties of azetidines extend beyond their use as intermediates in small molecule synthesis to the realm of materials science. Their strained ring system makes them suitable candidates for ring-opening polymerization, leading to the formation of linear polyamines with controlled molecular weights and low dispersity. researchgate.net

Monomers in Polymerization Processes

Azetidines and their derivatives can undergo cationic ring-opening polymerization. researchgate.net This process is driven by the relief of ring strain and can be initiated by various cationic species. The resulting polymers, poly(trimethylenimine)s, are of interest for a variety of applications. For example, the polymerization of N-alkylazetidines has been studied, and in some cases, "living" polymerizations can be achieved, allowing for precise control over the polymer architecture. researchgate.net

The table below summarizes key aspects of the polymerization of azetidine derivatives, highlighting the versatility of this class of monomers.

Monomer ExamplePolymerization TypeResulting PolymerKey Features
N-(p-tolylsulfonyl)azetidineAnionic Ring-OpeningLinear Poly(trimethylenimine)Controlled molecular weight and low dispersity.
1,3,3-trimethylazetidineCationicPoly(1,3,3-trimethylazetidine)Polymerization occurs at elevated temperatures.
AzetidineCationicBranched Poly(trimethylenimine)Polymerization can proceed via a dimer intermediate.

Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Chiral azetidine derivatives have proven to be highly effective in the field of asymmetric catalysis, where the goal is to selectively synthesize one enantiomer of a chiral molecule. wikipedia.org They can function as both chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and as chiral ligands that coordinate to a metal catalyst. researchgate.netwikipedia.orgwilliams.edu

The rigid, puckered conformation of the azetidine ring allows for a well-defined chiral environment around a reactive center, leading to high levels of stereocontrol. acs.org Chiral azetidines have been successfully employed in a variety of asymmetric transformations, including aldol reactions, alkylation reactions, and Diels-Alder reactions. researchgate.netwikipedia.org For instance, cis-1,2,4-trisubstituted amino azetidines have been shown to be excellent chiral ligands for copper-catalyzed asymmetric Henry reactions, achieving high enantioselectivities.

The development of new methods for synthesizing enantiomerically pure azetidines is crucial for expanding their application in asymmetric catalysis. One notable approach involves the use of chiral tert-butanesulfinamides to produce enantioenriched C2-substituted azetidines.

Design of Novel Scaffolds through Azetidine Modifications

The azetidine ring serves as a versatile template for the design and synthesis of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. acs.orgnih.gov By modifying the substitution pattern on the azetidine ring, chemists can fine-tune the steric and electronic properties of the resulting molecules.

One strategy for creating novel scaffolds involves the direct modification of the azetidine core. For example, 3,3-disubstituted azetidines can be accessed through various methods, including the functionalization of tertiary radicals generated from carboxylic acids or bromides via photocatalytic or nickel-catalyzed strategies. acs.org Another approach involves the transition metal-catalyzed arylation of exomethylenated azetidines. acs.org

The development of novel azetidine-containing scaffolds has led to the discovery of compounds with interesting biological activities. For instance, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a protein implicated in cancer.

Integration into Peptidomimetics and Non-Natural Amino Acid Derivatives

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties, such as enhanced stability and oral bioavailability. Azetidine-based amino acids are valuable building blocks for the construction of peptidomimetics. The incorporation of the conformationally constrained azetidine ring into a peptide backbone can induce specific secondary structures, such as β-turns, and can protect the peptide from enzymatic degradation.

The synthesis of non-natural azetidine-based amino acids has been a focus of research. For example, a simple organometallic route has been developed to access unsaturated carboxylic acid precursors, which can then be converted to functionalized azetidine amino acids through metal-catalyzed asymmetric reduction. These non-canonical amino acids can then be incorporated into peptide chains to create novel peptidomimetics.

The use of azetidine-containing building blocks in peptidomimetics is highlighted by the development of small macrocyclic peptides containing a 3-aminoazetidine unit, which acts as a turn-inducing element.

Future Directions and Emerging Research Areas for Substituted Azetidines

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of the azetidine (B1206935) scaffold, particularly with sterically demanding substituents such as a neopentyl group, remains a significant challenge. Future research will undoubtedly focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Recent advancements have moved towards greener and more atom-economical approaches. One promising strategy is the use of visible-light-mediated intermolecular [2+2] photocycloadditions. These reactions, often employing an iridium photocatalyst, can form highly functionalized azetidines from readily available alkenes and oximes under mild conditions. rsc.org The application of such methods to produce 3-neopentylazetidine would involve the reaction of a suitable neopentyl-substituted alkene or imine precursor.

Another area of intense research is the development of novel catalytic systems. For instance, a titanium(IV)-mediated coupling of oxime ethers with Grignard reagents has been shown to produce spirocyclic NH-azetidines with a broad substrate scope. researchgate.net Adapting this methodology for the synthesis of 3-neopentylazetidine would be a valuable endeavor. Furthermore, a general and scalable method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has been reported, which can be deprotected to yield the azetidine hydrochloride salt. researchgate.net Exploring the extension of this method to C3-substituted azetidines like the neopentyl derivative is a logical next step.

More sustainable approaches also include the use of environmentally benign solvents and flow chemistry. A flow-batch approach has been successfully used for the safe and scalable synthesis of strained 2H-azirines, which are precursors to aziridines. researchgate.netnih.gov Similar continuous-flow processes are being developed for the on-demand synthesis of azetidinium salts, which could be adapted for the production of 3-neopentylazetidine hydrochloride. nih.gov

Exploration of Novel Reactivity Patterns

The reactivity of azetidines is largely governed by their ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. acs.orgmit.edu This unique characteristic allows for selective ring-opening reactions, making them valuable intermediates. For a compound like this compound, the bulky neopentyl group at the C3 position is expected to significantly influence its reactivity.

Future research will likely explore how such bulky substituents affect the regioselectivity and stereoselectivity of ring-opening reactions. The steric hindrance imposed by the neopentyl group could direct nucleophilic attack to less hindered positions on the azetidine ring, leading to novel synthetic outcomes. Studies on the nucleophilic ring-opening of variously substituted azetidiniums have already begun to shed light on the parameters governing regioselectivity. acs.org

Furthermore, the development of new catalytic methods to functionalize the azetidine ring without ring-opening is a key area of interest. This includes direct C-H functionalization, which would allow for the introduction of additional substituents onto the pre-formed azetidine core. The presence of a bulky group like neopentyl could influence the site of such functionalizations.

Advanced Computational Design for Azetidine Synthesis and Transformations

Computational chemistry is poised to play an increasingly important role in the design and prediction of synthetic routes for complex molecules like this compound. Density Functional Theory (DFT) calculations are already being used to understand the regioselectivity of ring-opening reactions of azetidinium ions and to elucidate reaction mechanisms. acs.org

Researchers have successfully used computational modeling to guide the synthesis of azetidines via photocatalysis. researchgate.net By calculating the frontier orbital energies of reactants, it is possible to predict which combinations will lead to a successful cycloaddition reaction. researchgate.net This predictive power can save significant experimental time and resources, especially when dealing with sterically hindered substrates required for the synthesis of 3-neopentylazetidine.

Future computational studies will likely focus on developing more accurate models to predict the influence of bulky substituents on reaction barriers and product distributions. These models could be used to pre-screen potential catalysts and reaction conditions for the synthesis of this compound, accelerating the discovery of optimal synthetic pathways. Furthermore, computational analysis of the conformational preferences of 3-neopentylazetidine could provide insights into its reactivity and potential biological activity.

Application of Azetidines in Material Science Beyond Polymerization

While the polymerization of azetidines to form polyamines has been explored, future research is expanding into other areas of material science. nih.gov The unique properties of the azetidine ring make it an attractive component for the design of novel functional materials.

One emerging application is the use of azetidinium salts in the modification of biomaterials. For example, azetidinium salts have been used to functionalize nanocrystalline cellulose (B213188) and to branch hemicelluloses, potentially leading to new bio-based materials with improved properties. researchgate.netresearchgate.net The incorporation of a hydrophobic neopentyl group via 3-neopentylazetidine could be used to tune the surface properties of such materials.

Azetidines are also being investigated as components in advanced materials like perovskites. The synthesis of an azetidinium lead iodide perovskite has been reported, suggesting a potential role for these heterocycles in optoelectronic applications. The size and shape of the organic cation can influence the structure and properties of the perovskite, and the inclusion of a bulky cation like 3-neopentylazetidinium could lead to novel material properties.

Finally, the incorporation of azetidine derivatives into fluorescent dyes and other functional molecules is an active area of research. The electronic properties of the azetidine ring can be modulated by its substituents, offering a way to fine-tune the photophysical properties of these materials. researchgate.net

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